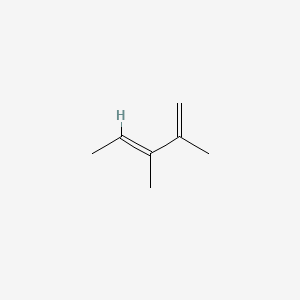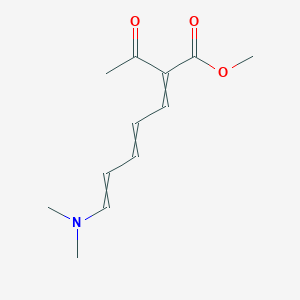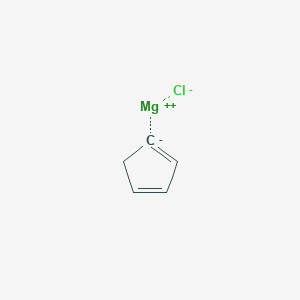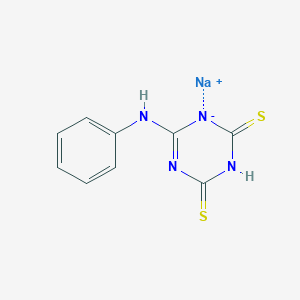
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a sodium ion coordinated to a heterocyclic ring system containing nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione typically involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial to optimize the production process and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens (chlorine, bromine), electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparaison Avec Des Composés Similaires
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol·sodium
- 1,3,5-Triazine-2,4 (1H,3H)-dithione,6-(dibutylamino)-,monosodium salt
Comparison: The presence of both nitrogen and sulfur atoms in its structure also contributes to its distinct chemical properties and reactivity patterns .
Propriétés
Formule moléculaire |
C9H7N4NaS2 |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione |
InChI |
InChI=1S/C9H8N4S2.Na/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6;/h1-5H,(H3,10,11,12,13,14,15);/q;+1/p-1 |
Clé InChI |
MSTPNDZQVGSTET-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=S)NC(=S)[N-]2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


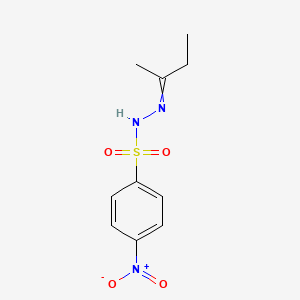

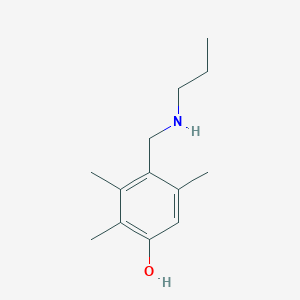
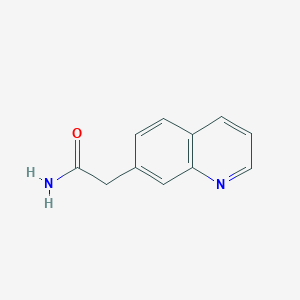
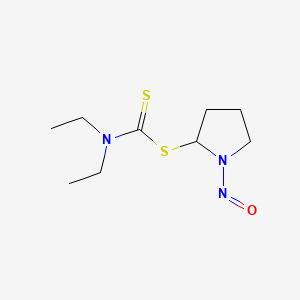
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)

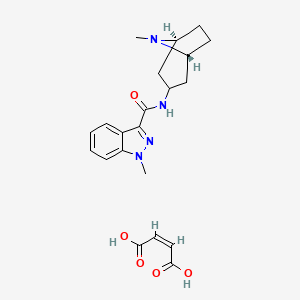
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
